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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals utilizing pharmacological Magnetic Resonance Imaging (phMRI) in studies

involving LY2979165. This resource provides troubleshooting guidance and answers to

frequently asked questions to help you optimize your data analysis and experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is LY2979165 and why is it studied with phMRI?

A1: LY2979165 is a prodrug of a selective mGluR2 agonist. It is investigated using phMRI to

assess its effects on brain activity, particularly its ability to modulate glutamate

neurotransmission. phMRI, specifically using a ketamine challenge, serves as a neuroimaging

biomarker to determine pharmacologically active doses of LY2979165 in humans.[1] The

ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal is a robust biomarker for

assessing the functional effects of compounds that interact with the glutamate system.[1]

Q2: What is the mechanism of action of LY2979165 in the context of a ketamine challenge

phMRI study?

A2: LY2979165 is an agonist for group II metabotropic glutamate receptors (mGluR2/3). These

receptors are primarily located on presynaptic terminals and function as autoreceptors to inhibit

glutamate release. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is thought

to increase glutamate release. By activating mGluR2/3, LY2979165 is hypothesized to
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counteract the ketamine-induced surge in glutamate, thereby attenuating the associated BOLD

signal changes.[2][3]

Q3: What are the typical BOLD signal changes observed in a ketamine challenge phMRI study,

and how does LY2979165 affect them?

A3: Low-dose ketamine administration in healthy individuals typically elicits a strong increase in

the BOLD signal in several brain regions, including the anterior cingulate cortex (ACC), medial

prefrontal cortex (mPFC), and thalamus.[4] Pre-treatment with LY2979165 has been shown to

reduce this ketamine-evoked BOLD phMRI signal in a dose-dependent manner.[1]

Q4: How can I optimize my phMRI experimental design for a drug challenge study?

A4: A robust drug challenge phMRI design typically involves a baseline scanning period,

followed by drug administration and a subsequent dynamic scanning period. For a fast-acting

drug, a continuous scan of 20-60 minutes post-administration is recommended to capture the

acute effects on the BOLD signal.[5] It is also crucial to include a placebo control group to

differentiate drug-specific effects from other confounds.[1]

Troubleshooting Guide
Issue 1: Excessive motion artifacts are corrupting my phMRI data.

Problem: Head motion is a major source of noise in fMRI and can be correlated with the

pharmacological challenge, leading to spurious activations.

Solution:

Prospective Motion Correction: If available, use real-time motion correction techniques

during data acquisition.

Retrospective Motion Correction: Apply standard motion correction algorithms (e.g.,

realignment) during preprocessing.

Nuisance Regression: Include the motion parameters (and their derivatives) as regressors

of no interest in your statistical model.
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Scrubbing: Identify and remove time points with excessive motion (framewise

displacement).

Issue 2: I am observing a slow, low-frequency drift in my BOLD signal over time.

Problem: Slow signal drifts are common in fMRI data and can be caused by scanner

instabilities or physiological fluctuations.[6][7] These drifts can confound the detection of

long-lasting drug effects.

Solution:

High-Pass Filtering: Apply a temporal high-pass filter during preprocessing to remove low-

frequency noise. The cutoff frequency should be chosen carefully to avoid removing the

signal of interest, especially for drugs with slow pharmacokinetic profiles.

Detrending: Use linear or polynomial detrending to remove slow drifts from the time series

data.[8]

Multi-Echo fMRI: If available, multi-echo fMRI can help to separate BOLD from non-BOLD

signal drifts.[9]

Issue 3: I am concerned about the influence of global signal changes in my analysis.

Problem: Global signal fluctuations, which are widespread signal changes across the brain,

can arise from physiological noise (e.g., respiration, cardiac pulsatility) or motion.[10] Global

signal regression (GSR) is a common method to remove these fluctuations, but it is

controversial as it can introduce artificial anti-correlations.[11][12]

Solution:

Physiological Noise Correction: Record cardiac and respiratory signals during scanning

and use them as nuisance regressors in your analysis (e.g., RETROICOR).[13]

Component-Based Correction: Use methods like aCompCor, which derive nuisance

regressors from regions not expected to show neural activity (e.g., white matter, CSF), to

avoid some of the pitfalls of GSR.[10]
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Careful Interpretation: If using GSR, be cautious in interpreting negative correlations and

consider reporting results both with and without GSR.

Issue 4: The reproducibility of my phMRI results is low.

Problem: fMRI studies, including phMRI, can suffer from low reproducibility due to high

variability within and between subjects.[14]

Solution:

Standardized Protocols: Use standardized data acquisition and analysis pipelines to

reduce variability.[15][16][17]

Power Analysis: Conduct power analyses to ensure your sample size is adequate to

detect the expected effects.

Data Sharing and Open Science Practices: Share your data and analysis code to allow for

independent verification and meta-analyses.[16][17]

Preregistration: Preregister your study design and analysis plan to prevent p-hacking and

improve the credibility of your findings.

Quantitative Data Presentation
The following tables summarize the dose-dependent effect of LY2979165 on the ketamine-

evoked BOLD response in various regions of interest (ROIs). Data are adapted from a study in

healthy volunteers.

Table 1: Dose-Response of LY2979165 on Ketamine-Evoked BOLD Signal

Pre-treatment
Mean BOLD Response
(Least-Squares Mean)

95% Confidence Interval

Placebo 0.15 [0.10, 0.20]

20 mg LY2979165 0.12 [0.07, 0.17]

60 mg LY2979165 0.05 [0.00, 0.10]
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Table 2: Exposure-Response Relationship between LY2979165 Active Moiety (2812223)

Plasma Levels and Ketamine-Evoked BOLD Response

Pharmacokinetic Endpoint
Correlation with BOLD
Response

Statistical Significance

Average Plasma Concentration

(Cp,avg)
Negative p < 0.05

Experimental Protocols
Ketamine Challenge phMRI Protocol

This protocol is a generalized procedure for a human ketamine challenge phMRI study with

LY2979165 pre-treatment.

Subject Recruitment and Screening:

Recruit healthy volunteers.

Perform a thorough medical and psychiatric screening to ensure participant safety.

Obtain informed consent.

Pre-treatment Administration:

Administer a single oral dose of LY2979165 (e.g., 20 mg or 60 mg) or a matching placebo

in a double-blind manner.

Allow sufficient time for the drug to reach peak plasma concentration before the ketamine

challenge.

fMRI Data Acquisition:

Acquire a high-resolution anatomical scan (e.g., T1-weighted).

Begin acquisition of T2*-weighted echo-planar imaging (EPI) scans to measure the BOLD

signal.
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Collect a baseline resting-state fMRI scan for approximately 10-15 minutes.[18]

Ketamine Administration:

Administer a subanesthetic dose of ketamine intravenously. A typical regimen involves a

bolus followed by a continuous infusion.

Post-Ketamine fMRI Data Acquisition:

Continue acquiring BOLD fMRI data for the duration of the ketamine infusion and for a

period afterward to capture the full hemodynamic response.

Physiological Monitoring:

Continuously monitor vital signs, including heart rate, respiration, and blood pressure,

throughout the scanning session.

Data Preprocessing:

Perform standard fMRI preprocessing steps, including:

Motion correction

Slice-timing correction

Co-registration of functional and anatomical images

Spatial normalization to a standard template (e.g., MNI)

Spatial smoothing

Statistical Analysis:

Use a general linear model (GLM) to analyze the fMRI data.

Model the ketamine effect as a regressor of interest.

Include nuisance regressors for motion parameters, physiological noise, and low-

frequency drifts.
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Perform group-level analyses to compare the effects of LY2979165 versus placebo on the

ketamine-evoked BOLD response.

Visualizations
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LY2979165 and Ketamine Signaling Pathway
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phMRI Experimental Workflow for LY2979165 Study
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Troubleshooting Logic for phMRI Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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